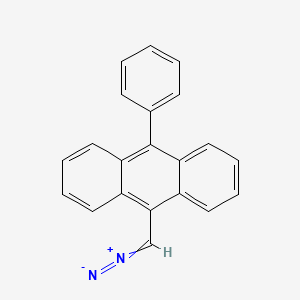
9-(Diazomethyl)-10-phenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Diazomethyl)-10-phenylanthracene: is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom The structure of this compound includes an anthracene core with a phenyl group at the 10th position and a diazomethyl group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Diazomethyl)-10-phenylanthracene typically involves the reaction of anthracene derivatives with diazomethane. One common method is the reaction of 10-phenylanthracene-9-carbaldehyde with diazomethane in the presence of a base. The reaction conditions often include low temperatures and inert atmospheres to prevent decomposition of the diazo compound .
Industrial Production Methods: The use of continuous flow techniques has been explored to enhance safety and efficiency in handling diazo compounds .
Chemical Reactions Analysis
Types of Reactions: 9-(Diazomethyl)-10-phenylanthracene undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to amines.
Substitution: The diazo group can participate in substitution reactions, often leading to the formation of new carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodosylbenzene and other hypervalent iodine compounds.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like Grignard reagents or organolithium compounds are often used
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted anthracene derivatives .
Scientific Research Applications
Chemistry: 9-(Diazomethyl)-10-phenylanthracene is used as a precursor in organic synthesis, particularly in the formation of complex polycyclic structures. It is also employed in the study of reaction mechanisms involving diazo compounds .
Biology and Medicine: In biological research, diazo compounds like this compound are used as probes to study enzyme mechanisms and protein interactions. They can also serve as potential drug candidates due to their ability to form covalent bonds with biological targets .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it valuable in the production of materials with specific properties .
Mechanism of Action
The mechanism of action of 9-(Diazomethyl)-10-phenylanthracene involves the generation of reactive intermediates, such as carbenes or nitrenes, upon decomposition of the diazo group. These intermediates can insert into various chemical bonds, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates .
Comparison with Similar Compounds
Diazomethane: A simpler diazo compound used in similar reactions but with higher reactivity and potential hazards.
Trimethylsilyldiazomethane: A safer alternative to diazomethane with similar reactivity but lower explosive risk.
Ethyl diazoacetate: Another diazo compound used in organic synthesis with different reactivity patterns.
Uniqueness: 9-(Diazomethyl)-10-phenylanthracene is unique due to its anthracene core, which provides additional stability and specific reactivity compared to simpler diazo compounds. Its structure allows for the formation of more complex polycyclic products, making it valuable in advanced organic synthesis .
Properties
CAS No. |
66165-58-0 |
|---|---|
Molecular Formula |
C21H14N2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
9-(diazomethyl)-10-phenylanthracene |
InChI |
InChI=1S/C21H14N2/c22-23-14-20-16-10-4-6-12-18(16)21(15-8-2-1-3-9-15)19-13-7-5-11-17(19)20/h1-14H |
InChI Key |
WPVICDCWFSPATR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















